
4-(1,1-Difluoroethyl)benzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(1,1-Difluoroethyl)benzyl alcohol involves the reaction of lithium aluminium tetrahydride in tetrahydrofuran at 100℃ for 2 hours . A solution of methyl 4-(1,1-difluoroethyl) benzoate is slowly added dropwise to the reaction flask . After the addition is completed, the mixture is brought to 100 °C and refluxed for 2 hours . The reaction system is then cooled, and the reaction is quenched by adding a saturated NaH2PO4 solution . The combined organic phase is dried over anhydrous Na2SO4, filtered, and concentrated to give 4-(1,1-difluoroethyl) benzyl alcohol as a yellow liquid .Molecular Structure Analysis
The molecular formula of 4-(1,1-Difluoroethyl)benzyl alcohol is C9H10F2O . The molecular weight is 172.175 .Chemical Reactions Analysis
Alcohols, including 4-(1,1-Difluoroethyl)benzyl alcohol, undergo various chemical reactions, mainly at the functional group . These reactions include conversion of alcohols into alkyl halides, conversion of alcohols into tosylates, dehydration of alcohols to yield alkenes, and conversion of alcohols into esters . Alcohols also undergo oxidation to produce aldehydes and ketones .Applications De Recherche Scientifique
Catalysis in Secondary Benzylation
Research has demonstrated the use of secondary benzyl alcohols, including 4-(1,1-Difluoroethyl)benzyl alcohol, in the secondary benzylation of various nucleophiles. This process is catalyzed by metal triflates like La, Yb, Sc, and Hf triflate, offering an effective method for alkylating aromatic compounds, olefins, and other nucleophiles (Noji et al., 2003).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol derivatives, including 4-(1,1-Difluoroethyl)benzyl alcohol, into corresponding aldehydes has been studied. This process uses TiO2 as a photocatalyst under O2 atmosphere and has been observed under both UV-light and visible light irradiation, offering insights into green chemistry applications (Higashimoto et al., 2009).
Benzylation of Alcohols
A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, has been used for the benzylation of a range of alcohols, including 4-(1,1-Difluoroethyl)benzyl alcohol. This presents a method for converting alcohols into benzyl ethers with good to excellent yield, indicating potential applications in synthetic chemistry (Poon & Dudley, 2006).
Bioengineering for Benzyl Alcohol Production
In biotechnological research, Escherichia coli has been engineered to produce benzyl alcohol from renewable glucose. This non-natural pathway is significant for sustainable chemical production, demonstrating the potential of bioengineering in producing valuable chemical intermediates (Pugh et al., 2015).
Synthesis of Sulfonamides
A novel, environmentally friendly method for the direct coupling of sulfonamides and alcohols, including benzyl alcohols, has been developed. This method involves a domino dehydrogenation-condensation-hydrogenation sequence, highlighting the potential for greener synthesis routes in pharmaceuticals (Shi et al., 2009).
Cationic Benzylation and Allylation
The rare earth metal and hafnium triflate-catalyzed secondary benzylation and allylation of 1,3-dicarbonyl compounds using 4-(1,1-Difluoroethyl)benzyl alcohol have been explored. This offers a method for generating cations that react with diketones and ketoesters, useful in organic synthesis (Noji et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(1,1-difluoroethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMKYVSLRJKVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290238 | |
| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)benzyl alcohol | |
CAS RN |
55805-25-9 | |
| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)
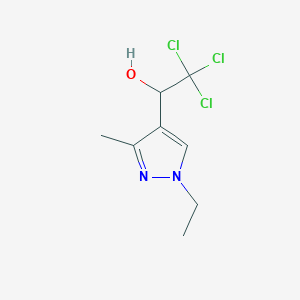
![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)
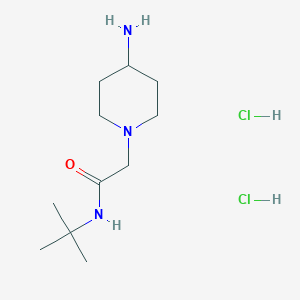

![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
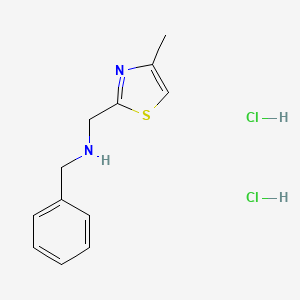
![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)
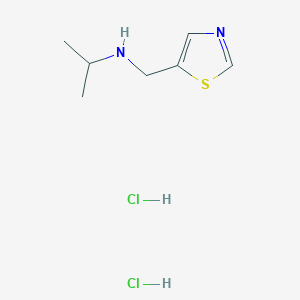
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)
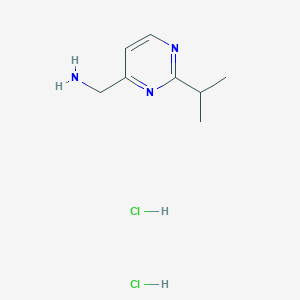
![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)